molecular formula C9H12O2 B13010266 3-Methyl-1-(prop-2-yn-1-yl)cyclobutanecarboxylic acid

3-Methyl-1-(prop-2-yn-1-yl)cyclobutanecarboxylic acid

Cat. No.: B13010266
M. Wt: 152.19 g/mol
InChI Key: RLVRUJCHBAZDNV-UHFFFAOYSA-N
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Description

3-Methyl-1-(prop-2-yn-1-yl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C9H12O2. This compound is characterized by a cyclobutane ring substituted with a methyl group, a prop-2-yn-1-yl group, and a carboxylic acid group. It is a colorless liquid that is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(prop-2-yn-1-yl)cyclobutanecarboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of cyclobutanecarboxylic acid with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene under phase-transfer catalysis conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(prop-2-yn-1-yl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The prop-2-yn-1-yl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclobutanecarboxylic acid derivatives.

Scientific Research Applications

3-Methyl-1-(prop-2-yn-1-yl)cyclobutanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(prop-2-yn-1-yl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, such as enzyme inhibition or activation. Additionally, the compound’s ability to undergo chemical transformations allows it to modulate biological pathways by forming active metabolites .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanecarboxylic acid: A simpler analog without the methyl and prop-2-yn-1-yl groups.

    Propargyl compounds: Compounds containing the prop-2-yn-1-yl group, such as propargyl alcohol and propargyl bromide.

Uniqueness

3-Methyl-1-(prop-2-yn-1-yl)cyclobutanecarboxylic acid is unique due to the presence of both the cyclobutane ring and the prop-2-yn-1-yl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

3-methyl-1-prop-2-ynylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C9H12O2/c1-3-4-9(8(10)11)5-7(2)6-9/h1,7H,4-6H2,2H3,(H,10,11)

InChI Key

RLVRUJCHBAZDNV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(CC#C)C(=O)O

Origin of Product

United States

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